4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine
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Description
“4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, involves various synthetic approaches . These methods are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms, substituted with a cyclopropyl group, a piperazine ring, and a 2,5-dimethylphenyl group .Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission.
Mode of Action
Based on the similar structure to other pyrimidine derivatives, it can be hypothesized that it may interact with its target proteins, possibly inhibiting their function and leading to downstream effects .
Biochemical Pathways
Similar compounds have been reported to inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . This suggests that the compound may have anti-inflammatory properties and could potentially affect the NF-kB inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been reported to exhibit significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Properties
IUPAC Name |
4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-14-3-4-15(2)18(11-14)22-7-9-23(10-8-22)19-12-17(16-5-6-16)20-13-21-19/h3-4,11-13,16H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUMCGQQQQQSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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